molecular formula C17H16FN5O B5646567 2-ethyl-N-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-5-pyrimidinecarboxamide

2-ethyl-N-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-5-pyrimidinecarboxamide

Cat. No. B5646567
M. Wt: 325.34 g/mol
InChI Key: NHIMHTKKMHKWGU-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of similar compounds involves condensation reactions and cyclization processes. For instance, the synthesis of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, a compound with a related structure, was achieved by condensing dimethylamine with a pyrazolopyrimidine acid, prepared from ethyl 5-amino-1H-pyrazole-4-carboxylate through cyclization and saponification (Ju Liu et al., 2016).

Molecular Structure Analysis

  • Crystal structure determinations are common in analyzing similar compounds. For instance, the crystal structure of diethyl-2-[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamido]pentanedioate, a related compound, was characterized by single crystal X-ray diffraction, revealing specific dihedral angles and molecular stacking (L. Ju et al., 2015).

Chemical Reactions and Properties

  • Compounds in this class often exhibit distinct chemical reactivities, forming various derivatives through reactions with different reagents. For example, the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine derivatives involves reactions with various primary and secondary amines (Yan‐Chao Wu et al., 2006).

Physical Properties Analysis

  • The physical properties of related compounds, such as solubility, melting points, and crystallinity, are typically determined through experimental characterization methods. However, specific details on the physical properties of the requested compound were not found in the available literature.

Chemical Properties Analysis

  • Chemical properties like reactivity, stability, and functional group behavior of pyrazolopyrimidine derivatives are often explored. These properties are influenced by the molecular structure and substituents on the pyrazole and pyrimidine rings. For instance, the reactivity of 3-formylpyrazolo[1,5-a]pyrimidines as intermediates for functional fluorophores was explored, showing significant potential in synthesizing novel compounds (Juan C Castillo et al., 2018).

properties

IUPAC Name

2-ethyl-N-[[1-(3-fluorophenyl)pyrazol-4-yl]methyl]pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O/c1-2-16-19-9-13(10-20-16)17(24)21-7-12-8-22-23(11-12)15-5-3-4-14(18)6-15/h3-6,8-11H,2,7H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIMHTKKMHKWGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=N1)C(=O)NCC2=CN(N=C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-N-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-5-pyrimidinecarboxamide

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